N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a synthetic acetamide derivative characterized by a benzodioxol moiety linked to a thiazole ring via an acetamide bridge. This compound is part of a broader class of heterocyclic acetamides, which are often explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .
Synthesis of analogous compounds typically involves multi-step reactions, such as condensation of thioureas with α-halo ketones to form thiazole cores, followed by coupling with aromatic amines or carboxylic acid derivatives .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(19-13-6-7-15-16(8-13)24-11-23-15)9-14-10-25-18(21-14)20-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVINEWMAQAOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, also known by its CAS number 1040676-75-2, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Basic Information
- Molecular Formula : CHNOS
- Molecular Weight : 353.4 g/mol
- CAS Number : 1040676-75-2
Structural Characteristics
The compound features a complex structure that includes a benzodioxole moiety and a thiazole ring, which are known for their pharmacological relevance. The structural arrangement contributes to its interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit cell proliferation across several cancer cell lines, including:
- Huh7 (hepatocellular carcinoma)
- Caco2 (colorectal adenocarcinoma)
- MDA-MB 231 (breast carcinoma)
- HCT 116 (colorectal carcinoma)
- PC3 (prostate carcinoma)
- NCI-H2 (lung carcinoma)
The compound exhibited varying degrees of cytotoxicity, with IC values indicating effective inhibition at nanomolar concentrations in some cases. For instance, a study reported IC values lower than 10 μM for certain derivatives against Caco2 and HCT 116 cell lines .
The proposed mechanism of action involves the inhibition of specific kinases associated with cancer progression. Notably, some derivatives of this compound have been identified as inhibitors of DYRK1A, a kinase implicated in various oncological processes. The structure-activity relationship suggests that modifications to the thiazole or benzodioxole moieties can enhance potency against these targets .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several pathogens. Preliminary studies indicate effectiveness against:
- Staphylococcus aureus
- Candida albicans
This suggests potential applications in treating infections alongside its anticancer properties .
Study on Anticancer Activity
A comprehensive study evaluated the compound's effects on various cancer cell lines. The results indicated that certain modifications to the compound led to significant increases in cytotoxicity. For instance:
| Compound Variant | Cell Line | IC (μM) |
|---|---|---|
| Original | HCT 116 | <10 |
| Variant A | Caco2 | <8 |
| Variant B | MDA-MB 231 | <12 |
These findings support the hypothesis that structural variations can lead to enhanced biological activity .
Antimicrobial Effectiveness
Another study focused on the antimicrobial properties of derivatives derived from this compound. The disk diffusion method was employed to assess efficacy against selected microorganisms:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 12 |
These results underscore the dual therapeutic potential of this compound in both oncology and infectious disease management .
Scientific Research Applications
Structure
The compound features a unique structure that combines a benzodioxole moiety with a thiazole ring and an acetamide group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Thiazole Derivatives in Cancer Treatment
A study conducted on thiazole derivatives demonstrated their ability to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Research indicates that derivatives of benzodioxole possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that certain benzodioxole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to standard antibiotics.
Neuroprotective Effects
Neuroprotection is another promising application area for this compound. Research suggests that compounds with similar structures can protect neuronal cells from oxidative stress and neuroinflammation.
Case Study: Neuroprotective Mechanisms
A study on neuroprotective agents found that certain thiazole derivatives could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various studies. Compounds containing thiazole rings are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: Inflammation Models
In animal models of inflammation, thiazole-containing compounds demonstrated reduced levels of inflammatory markers such as TNF-alpha and IL-6. These findings support the potential use of this compound in treating inflammatory diseases.
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Condensation | Benzodioxole precursor + amine |
| 2 | Cyclization | Thioamide + aldehyde |
| 3 | Acylation | Acetic anhydride + final product |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several acetamide derivatives, differing primarily in substituents on the thiazole and aromatic rings. Key analogues include:
Key Observations :
- The benzodioxol group in the target compound enhances polarity and hydrogen-bonding capacity compared to simpler phenyl substituents, as seen in compound 3 . This may improve binding to polar enzyme active sites.
- Compounds with hydroxyl groups () or methyl substitutions () demonstrate how minor structural changes alter physicochemical properties like logP and membrane permeability .
Physical Properties
Notes:
Q & A
Q. How to resolve conflicting bioactivity data in different assay systems?
- Methodological Answer :
- Assay Conditions : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and adjust pH (7.4 vs. 6.5) to mimic physiological environments .
- Cell Line Variability : Test across multiple lines (e.g., MCF-7, HeLa) and report IC50 ranges (e.g., 2–10 µM) to account for genetic heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
